molecular formula C24H30N2O5 B3001757 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide CAS No. 946325-60-6

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

Cat. No.: B3001757
CAS No.: 946325-60-6
M. Wt: 426.513
InChI Key: RAGIANHRDKQTHM-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule features a tetrahydroquinolinone core, a privileged scaffold in medicinal chemistry, substituted with an isopentyl group and a 2,3,4-trimethoxybenzamide moiety. The structural similarity of this compound to other patented tetrahydroquinoline derivatives suggests significant potential for modulating key biological pathways . Researchers can leverage this compound as a key intermediate or a functional core structure in the development of novel therapeutic agents, particularly in oncology. Its proposed mechanism of action may involve the targeted degradation of intracellular proteins or the modulation of specific motor proteins, making it a valuable tool for investigating mitotic processes and autophagic pathways . As a high-quality chemical reagent, it is ideal for probe discovery, target validation, and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human personal use. Researchers should consult relevant patent literature for further insight into the application of analogous tetrahydroquinoline compounds .

Properties

IUPAC Name

2,3,4-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-15(2)12-13-26-19-9-7-17(14-16(19)6-11-21(26)27)25-24(28)18-8-10-20(29-3)23(31-5)22(18)30-4/h7-10,14-15H,6,11-13H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGIANHRDKQTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3,4-trimethoxybenzoic acid and 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2,3,4-trimethoxybenzoic acid and the amine group of 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide may involve:

    Batch or Continuous Flow Reactors: To optimize yield and purity, batch reactors or continuous flow reactors can be used.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxylated quinoline derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its effects on various biological pathways, including its potential as an anti-inflammatory and neuroprotective agent.

    Chemical Biology: Used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors in the body, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

The position and number of methoxy or alkyl groups on the benzamide moiety significantly affect molecular properties. Key comparisons include:

Compound Name Benzamide Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2,3,4-Trimethoxy C23H28N2O5 428.48* Enhanced hydrogen-bonding capacity due to three methoxy groups
N-(1-Isopentyl...)-2,4-dimethylbenzamide 2,4-Dimethyl C23H28N2O2 364.5 Reduced polarity; methyl groups increase lipophilicity
N-(1-Isopentyl...)-2,3-dimethoxybenzamide 2,3-Dimethoxy C23H28N2O4 396.5 Intermediate polarity compared to trimethoxy and dimethyl analogs

*Calculated based on structural data.

  • Impact of Methoxy Groups : The target compound’s 2,3,4-trimethoxybenzamide group likely improves solubility in polar solvents compared to dimethyl-substituted analogs. However, excessive methoxy groups may also sterically hinder interactions with biological targets .
  • Dimethyl vs.

Core Heterocycle Modifications

Compound Name Core Structure Key Modifications Biological Relevance (Inferred)
Target Compound 1-Isopentyl-2-oxo-THQ Isopentyl chain at position 1 May enhance hydrophobic interactions
(S)-35 () 1-(Methylpyrrolidinyl)-2-oxo-THQ Chiral pyrrolidinyl substituent Stereochemistry influences enantiomer activity (e.g., optical rotation: [α] = −18.0°)
N-[4-(1-Cyclopropanecarbonyl-THQ... () Cyclopropanecarbonyl-THQ Rigid cyclopropane group May restrict conformational flexibility
  • Isopentyl vs. Bulky Substituents : The isopentyl group in the target compound balances lipophilicity and steric bulk, whereas bulkier groups (e.g., cyclopropanecarbonyl in ) could limit binding pocket accessibility .

Amide Linker Variations

The nature of the amide linker influences stability and intermolecular interactions:

Compound Name Amide Type Key Features
Target Compound Benzamide 2,3,4-Trimethoxy enhances H-bond donor/acceptor capacity
N-((1Z)-3-(2-Acryloyl...) () Acrylamide Conjugated double bond may increase rigidity
(S)-35 () Thiophene-2-carboximidamide Thiophene ring introduces π-π stacking potential
  • Benzamide vs. Heterocyclic Amides : The target’s benzamide linker provides a planar aromatic system for π-stacking, while heterocyclic amides (e.g., thiophene in ) may offer additional electronic effects .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a trimethoxybenzamide moiety. Its molecular formula is C24H30N2O5C_{24}H_{30}N_{2}O_{5} with a molecular weight of approximately 426.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological systems through the following mechanisms:

  • Receptor Modulation : The tetrahydroquinoline framework is known to modulate cannabinoid receptors, which may influence appetite regulation and metabolic processes.
  • Enzyme Inhibition : The benzamide moiety may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, potentially inducing apoptosis in tumor cells .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. Notably:

  • Caspase Activation : Similar compounds have shown the ability to activate procaspase-3 to caspase-3 in cancer cell lines such as U937 and MCF-7. This activation is crucial for inducing apoptosis in malignant cells .

Antibacterial Properties

The sulfonamide derivatives of compounds similar to this one are known for their antibacterial activities. The trimethoxybenzamide structure may enhance the compound's ability to inhibit bacterial growth through interference with folic acid synthesis or other metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Caspase Activation Study : A study evaluating caspase activation in various compounds found that those with similar structural motifs exhibited strong procaspase-3 activation. For instance:
    CompoundCaspase Activation (%)
    PAC-1100 ± 4
    8k114 ± 10
    10a40 ± 9
    This data indicates that modifications to the benzamide structure can significantly affect biological activity .
  • Neuroprotective Effects : Derivatives of tetrahydroquinolines have been shown to possess neuroprotective effects in models of cognitive disorders. This suggests potential therapeutic applications in neurodegenerative diseases.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the isopentyl group.
  • Coupling with the trimethoxybenzoyl moiety.

These synthetic strategies allow for further derivatization to enhance pharmacological properties or selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via coupling reactions between substituted tetrahydroquinoline derivatives and acyl chlorides. For example, in structurally analogous benzamide syntheses, 3,4,5-trimethoxybenzoyl chloride reacts with amine-containing precursors under anhydrous conditions (e.g., DCM or 1,4-dioxane) . Purification often involves preparative HPLC, achieving >95% purity, as validated by NMR and HRMS .
  • Validation : Use 1H/13C NMR to confirm regiochemistry (e.g., δ 11.63 ppm for amide protons in DMSO-d6) and HRMS for molecular ion verification (e.g., Δ <5 ppm mass error) .

Q. How can structural analogs guide SAR studies for this compound?

  • Approach : Compare activity data from analogs with varying substituents. For instance, in tetrahydroisoquinoline derivatives, the isopentyl group enhances lipophilicity, while methoxy substituents on the benzamide moiety influence receptor binding .
  • Data Analysis : Tabulate IC50 values against biological targets (e.g., orexin receptors) and correlate with substituent electronic/hydrophobic parameters using QSAR models .

Advanced Research Questions

Q. How to resolve contradictory yield outcomes in alkylation steps during synthesis?

  • Case Study : In related syntheses, alkylation with 1-iodopropane yielded 15% product, while benzyl bromide gave 82% . This discrepancy arises from steric hindrance and leaving-group reactivity.
  • Optimization : Screen alternative alkylating agents (e.g., allyl bromides) or use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve reaction efficiency .

Q. What mechanistic insights explain the biological activity of this compound in orexin receptor antagonism?

  • Experimental Design :

Perform radioligand binding assays using HEK-293 cells expressing OX1/OX2 receptors .

Use molecular docking (e.g., AutoDock Vina) to map interactions between the tetrahydroquinoline core and receptor hydrophobic pockets.

Validate via mutagenesis (e.g., Ala-scanning of key receptor residues).

  • Data Interpretation : Correlate Ki values with docking scores to identify critical binding motifs (e.g., methoxy groups stabilize π-π interactions) .

Q. How to address solubility challenges in in vivo studies?

  • Strategies :

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxylate) at non-critical positions without disrupting activity .
    • Validation : Measure logP (HPLC-based) and solubility in PBS or simulated biological fluids .

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